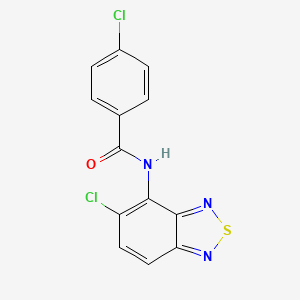
4-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a benzamide group attached to a benzothiadiazole ring system, which is further substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized by the reaction of o-phenylenediamine with sulfur and chlorine sources under controlled conditions.
Chlorination: The benzothiadiazole core is then chlorinated to introduce chlorine atoms at specific positions.
Amidation: The chlorinated benzothiadiazole is reacted with 4-chlorobenzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives with altered biological activities.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiadiazole derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide can be compared with other benzothiadiazole derivatives, such as:
5-chloro-2,1,3-benzothiadiazol-4-amine: This compound has a similar core structure but lacks the benzamide group, resulting in different biological activities.
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-5-(4-nitrophenyl)-2-furamide: This derivative has additional functional groups that confer unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and a benzamide group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H7Cl2N3OS |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
4-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C13H7Cl2N3OS/c14-8-3-1-7(2-4-8)13(19)16-11-9(15)5-6-10-12(11)18-20-17-10/h1-6H,(H,16,19) |
InChI Key |
XOZWGHBPVVYNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















